molecular formula C20H35NO2 B601847 Fingolimod Methyl Impurity CAS No. 162361-47-9

Fingolimod Methyl Impurity

Cat. No. B601847
CAS RN: 162361-47-9
M. Wt: 321.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fingolimod Methyl Impurity is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . It belongs to a class of drugs known as sphingosine-1-phosphate receptor modulators .


Synthesis Analysis

The manufacturing process of fingolimod hydrochloride consists of multistep chemical synthesis wherein controls of precursors, intermediates, and process steps should be performed to assure the final quality of the drug substance . Eight process-related impurities (FINI imp A-H) of fingolimod were synthesized and isolated, which were different from the pharmacopoeial impurities . One unknown process-related impurity was found as a key intermediate (FINI) and was identified by LC-MS .

Scientific Research Applications

Synthesis and Control of Impurities

Fingolimod hydrochloride, used in multiple sclerosis treatment, undergoes a multi-step chemical synthesis. This process involves the synthesis and isolation of various impurities, including process-related and genotoxic impurities. The identification and control of these impurities are crucial for ensuring drug quality. Two impurities with genotoxic potential due to alkylating properties have been identified and evaluated, emphasizing the importance of controlling impurity levels in pharmaceutical compounds (Atici, Yazar, & Rıdvanoğlu, 2022).

Quality Assessment of Non-proprietary Fingolimod Variants

A study on the quality of proprietary and nonproprietary fingolimod variants highlighted differences in impurity levels, including heavy metals and microparticle size. This assessment underscores the importance of stringent quality control in the manufacturing process of fingolimod to maintain drug safety and efficacy (Correale, Chiquete, Milojević, Frider, & Bajusz, 2014).

Analytical Methods for Quantification and Stability

A study developed and validated an ultra-performance liquid chromatography method for the quantitative determination of fingolimod hydrochloride and its impurities. This method's development is crucial for ensuring drug stability and efficacy by accurately measuring fingolimod and its related substances (Rajan & Basha, 2014).

Neuroprotective Properties of Fingolimod

Research on fingolimod's neuroprotective properties revealed its efficacy in protecting neurons against excitotoxic death. This indicates a potential therapeutic application beyond multiple sclerosis, potentially in other neurodegenerative disorders (Di Menna et al., 2013).

Cardioprotective Role in Myocardial Infarction

Fingolimod was found to have cardioprotective effects in a porcine model of ischemia/reperfusion. This suggests potential applications in acute myocardial infarction treatment, highlighting fingolimod's diverse therapeutic potential beyond neurological applications (Santos-Gallego et al., 2016).

Regulatory T Cell Modulation

Fingolimod treatment in multiple sclerosis patients increased CD39-expressing regulatory T cells. This finding suggests its role in balancing regulatory and inflammatory immune processes, crucial for understanding its immunomodulatory effects (Muls, Dang, Sindic, & van Pesch, 2014).

Biochemical Analysis

Biochemical Properties

Fingolimod Methyl Impurity, like Fingolimod, is likely to interact with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors . This interaction plays a crucial role in the modulation of immune cell trafficking and neuronal function .

Cellular Effects

This compound may exert neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . It also affects synaptic activity and strengthens memory formation . In the hippocampus, it may decrease glutamate levels and increase GABA levels, suggesting a potential role in modulating synaptic transmission and neuronal excitability .

Molecular Mechanism

The active metabolite of Fingolimod, fingolimod-phosphate, acts on S1PRs to bring about an array of pharmacological effects . It’s plausible that this compound might share a similar mechanism of action. It may also inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduce lysophosphatidic acid (LPA) plasma levels, and activate protein phosphatase 2A (PP2A) .

Temporal Effects in Laboratory Settings

While specific studies on this compound are limited, Fingolimod has shown contradictory effects when applied at early disease stages . It’s possible that this compound may exhibit similar temporal effects.

Dosage Effects in Animal Models

In animal models of genetic absence epilepsy, Fingolimod showed transient antiepileptic effects and longer-lasting anti-cognition decline . It’s plausible that this compound might exhibit similar dosage-dependent effects.

Metabolic Pathways

Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . This compound might be involved in similar metabolic pathways.

Subcellular Localization

Fingolimod and its metabolites are known to interact with various cellular components, suggesting that they may localize to multiple subcellular compartments .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fingolimod Methyl Impurity involves the conversion of the starting material, 2-amino-2-(4-chlorophenyl)propane-1,3-diol, to the final product through a series of chemical reactions.", "Starting Materials": [ "2-amino-2-(4-chlorophenyl)propane-1,3-diol", "Methanesulfonyl chloride", "Triethylamine", "Dimethylformamide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group with methanesulfonyl chloride in the presence of triethylamine and dimethylformamide to form the mesylate derivative.", "Step 2: Treatment of the mesylate derivative with sodium hydroxide in methanol to obtain the corresponding methyl ether.", "Step 3: Acidification of the reaction mixture with hydrochloric acid to obtain the free base.", "Step 4: Conversion of the free base to the hydrochloride salt using hydrochloric acid.", "Step 5: Treatment of the hydrochloride salt with sodium bicarbonate in water to obtain the free base.", "Step 6: Extraction of the free base with ethyl acetate to obtain the desired Fingolimod Methyl Impurity." ] }

CAS RN

162361-47-9

Molecular Formula

C20H35NO2

Molecular Weight

321.51

Appearance

Off-white to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

2-​(methylamino)​-​2-​[2-​(4-​octylphenyl)​ethyl]​-1,​3-​Propanediol; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.